N-ethyl-2-(4-ethylphenyl)acetamide
Description
N-ethyl-2-(4-ethylphenyl)acetamide is an acetamide derivative characterized by an ethyl-substituted phenyl ring at the 2-position of the acetamide backbone and an ethyl group attached to the nitrogen atom. These analogs often exhibit modified pharmacological or chemical properties due to variations in substituents, making them valuable for comparative analysis.
Properties
IUPAC Name |
N-ethyl-2-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-3-10-5-7-11(8-6-10)9-12(14)13-4-2/h5-8H,3-4,9H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLSJDSDTIXUNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(=O)NCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Diversity
The following table summarizes key analogs of N-ethyl-2-(4-ethylphenyl)acetamide, highlighting structural differences and associated biological activities:
Key Findings and Mechanistic Insights
VUAA1
- Activity : Potent agonist of insect odorant receptor co-receptors (Orco), used to study olfactory signaling .
- Structure-Activity : The triazole-thio group and pyridinyl moiety enhance binding to Orco channels, enabling calcium influx in sensory neurons .
- Applications : Critical in electrophysiological studies (e.g., Ca²⁺ imaging in Drosophila) to mimic odor responses .
iCRT3
- Activity : Inhibits Wnt/β-catenin signaling by binding β-catenin, reducing pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophages .
- Therapeutic Potential: Mitigates sepsis-induced inflammation, highlighting its anti-inflammatory utility .
4d (Modafinil Analog)
- Behavioral Effects : Exhibits stimulant properties comparable to modafinil but induces anxiogenic-like behavior in mice .
- Structural Influence : The benzhydrylsulfinyl group contributes to prolonged exploratory activity, suggesting CNS penetration .
N-(4-ethoxyphenyl)acetamide
- Analytical Use : Characterized by GC/MS (retention time: 9.2 min; m/z: 179.22), serving as a reference compound in forensic toxicology .
NFTA and Nitrofuran Analogs
- Carcinogenicity: Induces lymphocytic leukemia and forestomach tumors in mice, with activity linked to nitro group bioactivation .
Impact of Substituents on Activity
- Electron-Withdrawing Groups (e.g., nitro in NFTA): Increase electrophilicity, enhancing DNA adduct formation and carcinogenicity .
- Heterocyclic Additions (e.g., triazole in VUAA1) : Improve receptor binding specificity and potency in olfaction studies .
- Polar Substituents (e.g., ethoxy in N-(4-ethoxyphenyl)acetamide) : Alter solubility and metabolic stability, influencing pharmacokinetics .
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